Multicomponent Reactions: Biginelli reactions, as exemplified in the synthesis of 6-Methyl-2-oxo-N-(4-(Piperidin-1-yl) Phenyl)-1,2,3,4-Tetrahydropyrimidine-5-Carboxamide Derivatives [], offer a one-pot strategy for constructing dihydropyrimidine scaffolds. Further modifications could potentially lead to the desired 2-Hydrazinyl-4-(piperidin-1-yl)pyrimidine structure.
CCR5 Antagonism: 2-Aryl-4-(piperidin-1-yl)butanamines and 1,3,4-trisubstituted pyrrolidines act as human CCR5 antagonists, potentially interfering with HIV entry into cells [].
Benzodiazepine Binding Site Agonism: ELB139, a piperidinyl imidazolone derivative, exhibits anxiolytic effects through partial agonism at the benzodiazepine binding site of the GABAA receptor [].
DHODH Inhibition: 2-(3-Alkoxy-1H-pyrazol-1-yl)pyrimidines have been identified as inhibitors of human dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis, suggesting potential antiviral activity [].
ALK Inhibition: LDK378, a 2,4-diaminopyrimidine derivative containing a piperidinyl substituent, acts as a potent and selective anaplastic lymphoma kinase (ALK) inhibitor, demonstrating promising anticancer activity [].
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6